molecular formula C12H20O12 B12738395 3-O-(Glucopyranosyluronic acid)galactopyranose CAS No. 62069-78-7

3-O-(Glucopyranosyluronic acid)galactopyranose

Cat. No.: B12738395
CAS No.: 62069-78-7
M. Wt: 356.28 g/mol
InChI Key: GGFHJVYVXSKMOX-OOCDIRKRSA-N
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Description

3-O-(Glucopyranosyluronic acid)galactopyranose is a disaccharide compound composed of glucopyranosyluronic acid and galactopyranose. It is an aldobiouronic acid isolated from the polysaccharides of various unicellular red algae

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(Glucopyranosyluronic acid)galactopyranose involves the enzymatic or chemical glycosylation of galactopyranose with glucopyranosyluronic acid. The reaction conditions typically require the presence of a glycosyl donor and acceptor, along with specific catalysts to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound can be achieved through the cultivation of red algae, such as Porphyridium cruentum and Porphyridium purpureum, which naturally produce polysaccharides containing this compound . The polysaccharides are then extracted and purified to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-O-(Glucopyranosyluronic acid)galactopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: This reaction reduces carbonyl groups back to hydroxyl groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glucuronic acid derivatives, while reduction can regenerate the original disaccharide .

Scientific Research Applications

3-O-(Glucopyranosyluronic acid)galactopyranose has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-O-(Glucopyranosyluronic acid)galactopyranose involves its interaction with specific molecular targets and pathways. It can modulate cellular processes by binding to receptors or enzymes, thereby influencing biochemical pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-(Glucopyranosyluronic acid)galactopyranose is unique due to its specific glycosidic linkage and the presence of both glucopyranosyluronic acid and galactopyranose units. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications .

Properties

CAS No.

62069-78-7

Molecular Formula

C12H20O12

Molecular Weight

356.28 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4-,5-,6+,7-,8+,9-,11+,12-/m0/s1

InChI Key

GGFHJVYVXSKMOX-OOCDIRKRSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O

Origin of Product

United States

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